molecular formula C13H6F4O B7867805 2,3',4,4'-Tetrafluorobenzophenone

2,3',4,4'-Tetrafluorobenzophenone

Cat. No.: B7867805
M. Wt: 254.18 g/mol
InChI Key: LQDSWJGOJRJUDQ-UHFFFAOYSA-N
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Description

2,3’,4,4’-Tetrafluorobenzophenone is an organic compound with the molecular formula C13H6F4O. It is a derivative of benzophenone, where four hydrogen atoms are replaced by fluorine atoms. This compound is known for its unique chemical properties and is used in various scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3’,4,4’-Tetrafluorobenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses fluorinated benzoyl chloride and fluorinated benzene as starting materials. The reaction is catalyzed by a Lewis acid such as aluminum chloride (AlCl3) and is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of 2,3’,4,4’-Tetrafluorobenzophenone can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors are often used to enhance the efficiency and yield of the reaction. The product is then purified through recrystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

2,3’,4,4’-Tetrafluorobenzophenone undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The carbonyl group can be reduced to form the corresponding alcohol.

    Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

Major Products

    Substitution: Products include various substituted benzophenones.

    Reduction: The major product is 2,3’,4,4’-tetrafluorobenzhydrol.

    Oxidation: Products include 2,3’,4,4’-tetrafluorobenzoic acid and other oxidized derivatives.

Scientific Research Applications

2,3’,4,4’-Tetrafluorobenzophenone has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex fluorinated organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2,3’,4,4’-Tetrafluorobenzophenone involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The carbonyl group can form hydrogen bonds with biological targets, influencing their activity and function. The exact pathways and molecular targets are still under investigation, but the compound’s unique structure allows it to modulate various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3’,4,5’-Tetrafluorobenzophenone
  • 2,3’,4,4’-Tetrahydroxybenzophenone
  • 2,3’,4,4’-Tetramethoxybenzophenone

Uniqueness

2,3’,4,4’-Tetrafluorobenzophenone is unique due to the specific arrangement of fluorine atoms, which imparts distinct electronic and steric properties. This makes it more reactive in certain chemical reactions compared to its analogs. Additionally, the presence of multiple fluorine atoms enhances its stability and resistance to metabolic degradation, making it a valuable compound in various applications.

Properties

IUPAC Name

(2,4-difluorophenyl)-(3,4-difluorophenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O/c14-8-2-3-9(11(16)6-8)13(18)7-1-4-10(15)12(17)5-7/h1-6H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQDSWJGOJRJUDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=C(C=C(C=C2)F)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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